5-Fluoro-2-(2-methylpiperazin-1-yl)pyrimidine hydrochloride
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Overview
Description
5-Fluoro-2-(2-methylpiperazin-1-yl)pyrimidine hydrochloride is a chemical compound that belongs to the class of fluorinated pyrimidines. This compound is characterized by the presence of a fluorine atom at the 5-position of the pyrimidine ring and a 2-methylpiperazin-1-yl group at the 2-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(2-methylpiperazin-1-yl)pyrimidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoropyrimidine and 2-methylpiperazine.
Nucleophilic Substitution: The 5-fluoropyrimidine undergoes a nucleophilic substitution reaction with 2-methylpiperazine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired product.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(2-methylpiperazin-1-yl)pyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of oxidized derivatives such as 5-fluoro-2-(2-methylpiperazin-1-yl)pyrimidine N-oxide.
Reduction: Formation of reduced derivatives such as 5-fluoro-2-(2-methylpiperazin-1-yl)pyrimidine.
Substitution: Formation of substituted derivatives such as 5-amino-2-(2-methylpiperazin-1-yl)pyrimidine.
Scientific Research Applications
5-Fluoro-2-(2-methylpiperazin-1-yl)pyrimidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated pyrimidine derivatives.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidines.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(2-methylpiperazin-1-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom at the 5-position enhances the compound’s binding affinity and selectivity for these targets. The 2-methylpiperazin-1-yl group contributes to the compound’s overall stability and solubility, facilitating its biological activity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent with a similar fluorinated pyrimidine structure.
2-Fluoropyrimidine: A simpler fluorinated pyrimidine derivative used as a building block in organic synthesis.
5-Fluoro-2-methylpyrimidine: A related compound with a similar structure but lacking the piperazine moiety.
Uniqueness
5-Fluoro-2-(2-methylpiperazin-1-yl)pyrimidine hydrochloride is unique due to the presence of both the fluorine atom and the 2-methylpiperazin-1-yl group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
5-fluoro-2-(2-methylpiperazin-1-yl)pyrimidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN4.ClH/c1-7-4-11-2-3-14(7)9-12-5-8(10)6-13-9;/h5-7,11H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVOJKHXZOPMEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2=NC=C(C=N2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClFN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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